molecular formula C20H21N5O4S B2841292 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171034-39-1

4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2841292
CAS No.: 1171034-39-1
M. Wt: 427.48
InChI Key: GBKMXNGRPVBORX-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Azepane Ring Formation: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the azepane ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(piperidin-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The presence of the azepane ring in 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide distinguishes it from similar compounds, potentially offering unique biological or chemical properties.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKMXNGRPVBORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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